molecular formula C18H11NO3 B14289114 12-Nitro-6-chrysenol CAS No. 120014-79-1

12-Nitro-6-chrysenol

Cat. No.: B14289114
CAS No.: 120014-79-1
M. Wt: 289.3 g/mol
InChI Key: OYJWIBIGRVQKNB-UHFFFAOYSA-N
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Description

12-Nitro-6-chrysenol: is a chemical compound that belongs to the class of nitroaromatic compounds It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, with a nitro group at the 12th position and a hydroxyl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Nitro-6-chrysenol typically involves the nitration of 6-chrysenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. The reaction is usually conducted at low temperatures to control the rate of nitration and to avoid over-nitration.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 12-Nitro-6-chrysenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, and amines can be used in substitution reactions.

Major Products:

    Oxidation: Products include 12-nitro-6-chrysenone or 12-nitro-6-chrysenic acid.

    Reduction: Products include 12-amino-6-chrysenol.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

12-Nitro-6-chrysenol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of advanced materials, including polymers and dyes, due to its aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of 12-Nitro-6-chrysenol involves its interaction with molecular targets through its nitro and hydroxyl groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    6-Nitro-1-chrysenol: Similar structure but with the nitro group at the 6th position.

    12-Amino-6-chrysenol: Similar structure but with an amino group instead of a nitro group.

    6-Chrysenol: The parent compound without the nitro group.

Uniqueness: 12-Nitro-6-chrysenol is unique due to the specific positioning of the nitro and hydroxyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

120014-79-1

Molecular Formula

C18H11NO3

Molecular Weight

289.3 g/mol

IUPAC Name

12-nitrochrysen-6-ol

InChI

InChI=1S/C18H11NO3/c20-18-10-16-11-5-1-3-7-13(11)17(19(21)22)9-15(16)12-6-2-4-8-14(12)18/h1-10,20H

InChI Key

OYJWIBIGRVQKNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2C=C(C4=CC=CC=C43)O)[N+](=O)[O-]

Origin of Product

United States

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